1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine
Description
Properties
IUPAC Name |
1-[(3-bromo-4-fluorophenyl)methyl]piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrFN2/c13-11-6-9(3-4-12(11)14)7-16-5-1-2-10(15)8-16/h3-4,6,10H,1-2,5,7-8,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHPJTCAQAMRJBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with 3-bromo-4-fluorobenzyl chloride and piperidine.
Reaction: The benzyl chloride derivative is reacted with piperidine in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its piperidine core is a common motif in many bioactive compounds, particularly those targeting neurological disorders. The halogen substitutions (bromine and fluorine) can modulate the pharmacokinetic properties of derived drugs, influencing their absorption, distribution, metabolism, and excretion (ADME) profiles.
Dopaminergic Activity
Research indicates that 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine exhibits significant binding affinity to dopamine transporters. This property suggests its potential use in treating dopaminergic dysfunctions such as Parkinson's disease and schizophrenia.
Antidepressant Potential
Studies have shown that compounds structurally similar to this compound demonstrate antidepressant-like effects in animal models. The modulation of serotonin receptors is identified as a key mechanism for these effects, indicating its relevance in developing new antidepressant therapies.
Organic Synthesis
Building Block for Complex Molecules
In organic synthesis, this compound is utilized as a versatile building block for creating more complex chemical structures. Its ability to undergo various chemical reactions, including substitution, oxidation, and coupling reactions, makes it an attractive candidate for synthesizing diverse organic compounds.
Reactivity and Functionalization
The reactivity of this compound allows for functionalization at the bromine site through nucleophilic substitution reactions. This can lead to the formation of derivatives with enhanced biological activity or altered physicochemical properties suitable for specific applications.
Biological Studies
Mechanism of Action
The biological activity of this compound is primarily attributed to its interactions with neurotransmitter receptors. It may function as an agonist or antagonist at various receptor sites, influencing signaling pathways associated with neurological and psychiatric conditions.
Antimicrobial Properties
Initial screenings have suggested that this compound may possess antimicrobial activity against certain bacterial strains. This potential warrants further investigation into its applicability as an antibiotic agent.
Case Studies and Research Findings
The following table summarizes key findings regarding the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Dopaminergic Activity | Enhanced binding to dopamine transporters compared to unsubstituted counterparts. |
| Antidepressant Potential | Exhibited antidepressant-like effects in animal models through serotonin receptor modulation. |
| Antimicrobial Properties | Initial screenings indicate potential antimicrobial activity against specific bacterial strains. |
Mechanism of Action
The mechanism of action of 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies. Typically, it may interact with receptors or enzymes, leading to a biological response.
Comparison with Similar Compounds
Structural and Electronic Effects
- Halogen vs. Trifluoromethyl Substitution : The bromo-fluoro group in the target compound introduces steric bulk and strong electron-withdrawing effects compared to the trifluoromethyl group in . This may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in MAO-B inhibitors (e.g., compound 22 in with IC₅₀ = 0.026 mM).
- The 3-bromo-4-fluoro arrangement in the target compound may optimize π-stacking or halogen bonding.
Biological Activity
1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The unique combination of bromine and fluorine substitutions on the phenyl ring influences its reactivity and interaction with biological targets, making it a subject of interest for therapeutic applications.
- Molecular Formula : C₁₂H₁₆BrFN₂
- Molecular Weight : 287.17 g/mol
- Structure : The compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom, substituted with a 3-bromo-4-fluorobenzyl group.
The biological activity of this compound is primarily attributed to its interactions with specific receptors and enzymes. The compound may act as an agonist or antagonist at various receptor sites, influencing signaling pathways associated with neurological and psychiatric conditions.
Interaction Studies
Research indicates that this compound can modulate the activity of neurotransmitter receptors, particularly those involved in dopamine and serotonin signaling pathways. For instance, studies have shown that the compound exhibits significant binding affinity to dopamine transporters, suggesting its potential role in treating disorders related to dopaminergic dysfunctions, such as Parkinson's disease or schizophrenia .
Biological Activity Overview
The following table summarizes key findings regarding the biological activity of this compound:
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
-
Dopaminergic Activity :
A study investigating various piperidine analogs found that compounds similar to this compound demonstrated enhanced binding to dopamine transporters compared to their unsubstituted counterparts. This suggests that halogen substitutions can significantly affect receptor affinity and selectivity . -
Antidepressant Potential :
In a pharmacological evaluation, researchers noted that compounds with similar structures exhibited antidepressant-like effects in animal models. The modulation of serotonin receptors was identified as a key mechanism underlying these effects . -
Antimicrobial Properties :
Initial screenings indicated that this compound may possess antimicrobial activity against specific bacterial strains, warranting further investigation into its potential as an antibiotic agent .
Q & A
Basic: What synthetic strategies are recommended for preparing 1-[(3-Bromo-4-fluorophenyl)methyl]piperidin-3-amine?
Methodological Answer:
A common approach involves reductive amination between 3-bromo-4-fluorobenzaldehyde and piperidin-3-amine. The reaction typically employs sodium cyanoborohydride (NaBH3CN) or hydrogen gas with palladium catalysts in anhydrous methanol or ethanol. Post-synthesis purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) ensures high purity. Structural confirmation requires H NMR (e.g., δ 2.5–3.5 ppm for piperidine protons) and HRMS (exact mass: calculated for CHBrFN: 301.03 g/mol) .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Methodological Answer:
Use a multi-technique approach:
- H/C NMR : Assign peaks for the bromo-fluorophenyl group (aromatic protons at δ 7.0–7.8 ppm) and piperidine backbone (e.g., δ 2.5–3.5 ppm for N-methylene protons).
- HRMS : Confirm molecular ion [M+H] at m/z 301.03.
- HPLC : Purity >95% using a C18 column (acetonitrile/water with 0.1% TFA).
Cross-validation with elemental analysis (C, H, N within ±0.3% of theoretical values) is critical to rule out hydrate/solvate formation .
Advanced: How can discrepancies between spectroscopic data and computational predictions be resolved?
Methodological Answer:
Contradictions often arise from dynamic effects (e.g., conformational flexibility of the piperidine ring) or crystallographic disorder. To resolve this:
Perform X-ray crystallography using SHELXL (for refinement) and ORTEP-3 (for visualization) to obtain definitive bond lengths/angles .
Compare experimental H NMR coupling constants with DFT-calculated values (e.g., Gaussian09, B3LYP/6-31G* basis set) to identify dominant conformers.
Use variable-temperature NMR to detect restricted rotation in the benzyl-piperidine bond .
Advanced: What computational tools optimize reaction conditions for scale-up synthesis?
Methodological Answer:
Adopt the ICReDD framework (Integrated Computational and Experimental Design Platform):
Run quantum chemical calculations (e.g., DFT) to map reaction pathways and identify rate-limiting steps.
Apply machine learning (e.g., Bayesian optimization) to predict optimal solvent, temperature, and catalyst combinations.
Validate predictions with small-scale experiments (e.g., 0.1 mmol) before scaling to gram quantities.
This reduces trial-and-error iterations by >50% .
Advanced: How to design structure-activity relationship (SAR) studies for pharmacological screening?
Methodological Answer:
Analog Synthesis : Introduce substituents at the piperidine nitrogen (e.g., alkyl, aryl groups) or modify the bromo-fluorophenyl moiety (e.g., replace Br with Cl, CF).
Biological Assays : Test against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR (surface plasmon resonance).
3D-QSAR Modeling : Use CoMFA (Comparative Molecular Field Analysis) to correlate steric/electronic properties with activity data. Reference antileukemic triazine derivatives for methodology .
Basic: What purification techniques are effective for isolating this hygroscopic compound?
Methodological Answer:
- Anhydrous Workup : Conduct reactions under nitrogen/argon with dried solvents (e.g., molecular sieves in THF).
- Recrystallization : Use ethanol/water (4:1) at 0°C to minimize hygroscopic absorption.
- Lyophilization : For hydrochloride salts, freeze-dry from tert-butanol/water to prevent clumping .
Advanced: How to mitigate challenges in crystallizing this compound for XRD studies?
Methodological Answer:
Solvent Screening : Test mixed solvents (e.g., DCM/hexane, acetone/water) for slow vapor diffusion.
Salt Formation : React with HCl or trifluoroacetic acid to improve crystallinity.
Seeding : Introduce microcrystals from analogous compounds (e.g., 1-(4-fluorobenzyl)piperidine derivatives) to induce nucleation .
Advanced: What strategies validate the compound’s stability under biological assay conditions?
Methodological Answer:
Forced Degradation Studies : Expose to pH 1–13, UV light, and 40°C/75% RH for 48 hours. Monitor via LC-MS for decomposition products (e.g., dehalogenation or piperidine ring opening).
Plasma Stability : Incubate with rat/human plasma (37°C, 1–24 hours) and quantify remaining compound using UPLC-MS/MS .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
